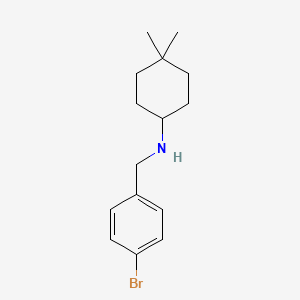
8-(Pyrrolidin-3-ylmethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Pyrrolidin-3-ylmethyl)quinoline is a compound that features a quinoline ring system substituted with a pyrrolidin-3-ylmethyl group. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, while pyrrolidine is a saturated heterocyclic amine known for its versatility in drug discovery . The combination of these two moieties in a single molecule offers unique chemical and biological properties, making this compound a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 8-(Pyrrolidin-3-ylmethyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde in the presence of a base . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. These methods may include the use of microwave irradiation, ionic liquids, or other green chemistry techniques to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
8-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:
Applications De Recherche Scientifique
8-(Pyrrolidin-3-ylmethyl)quinoline has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(Pyrrolidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The compound’s quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, the pyrrolidine ring can enhance binding affinity and selectivity for certain protein targets .
Comparaison Avec Des Composés Similaires
8-(Pyrrolidin-3-ylmethyl)quinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its broad range of biological activities.
8-Hydroxyquinoline: A derivative with significant antimicrobial and anticancer properties.
Quinolone: A class of compounds with potent antibacterial activity.
The unique combination of the quinoline and pyrrolidine moieties in this compound provides distinct chemical and biological properties that are not observed in its individual components or other similar compounds .
Propriétés
IUPAC Name |
8-(pyrrolidin-3-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-3-12-5-2-7-16-14(12)13(4-1)9-11-6-8-15-10-11/h1-5,7,11,15H,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKSINURLRRTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine](/img/structure/B7894404.png)




![1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile](/img/structure/B7894434.png)


